![molecular formula C18H16O3S B14208563 6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol CAS No. 832128-17-3](/img/structure/B14208563.png)
6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and a 3,5-dimethoxyphenyl group attached via an ethenyl linkage. The hydroxyl group at the 4-position of the benzothiophene ring further adds to its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative of 3,5-dimethoxyphenyl with a halogenated benzothiophene under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl linkage can be reduced to form an ethyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Formation of 6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-one.
Reduction: Formation of 6-[2-(3,5-Dimethoxyphenyl)ethyl]-1-benzothiophene-4-ol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
科学的研究の応用
6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
作用機序
The mechanism of action of 6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the benzothiophene core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations, further influencing its activity and potency.
類似化合物との比較
Similar Compounds
Pterostilbene: 3,5-Dimethoxy-4′-hydroxystilbene, known for its antioxidant and anticancer properties.
2-(3,4-Dimethoxyphenyl)ethanol: Used as a model compound in delignification studies and has similar structural features.
Uniqueness
6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol is unique due to the presence of the benzothiophene core, which imparts distinct chemical and biological properties
特性
CAS番号 |
832128-17-3 |
|---|---|
分子式 |
C18H16O3S |
分子量 |
312.4 g/mol |
IUPAC名 |
6-[2-(3,5-dimethoxyphenyl)ethenyl]-1-benzothiophen-4-ol |
InChI |
InChI=1S/C18H16O3S/c1-20-14-7-12(8-15(11-14)21-2)3-4-13-9-17(19)16-5-6-22-18(16)10-13/h3-11,19H,1-2H3 |
InChIキー |
KAXDUHWEDZVLIH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C=CC2=CC(=C3C=CSC3=C2)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


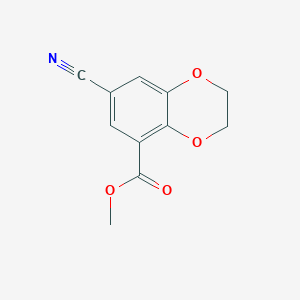
![5-[(5-Carboxypentanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14208482.png)
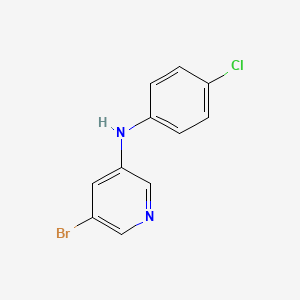
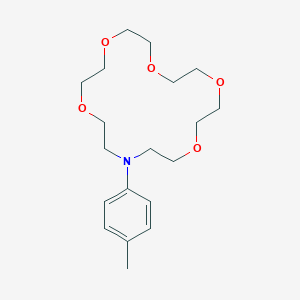
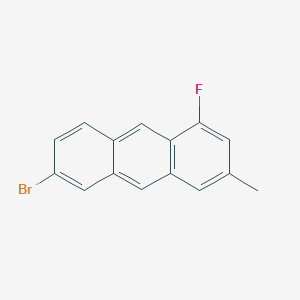
![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl butanoate](/img/structure/B14208499.png)
![N-(4-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}butylidene)hydroxylamine](/img/structure/B14208501.png)
![5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14208507.png)
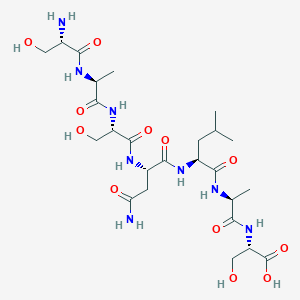
![N-(4-{[2-(3-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208516.png)
![6-[5-Bromo-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14208517.png)
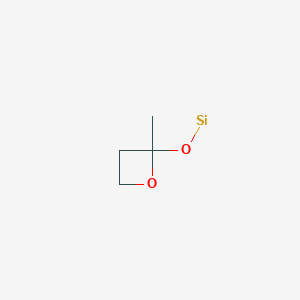
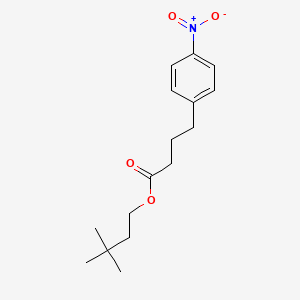
![Benzene, 1,1'-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis-](/img/structure/B14208550.png)
